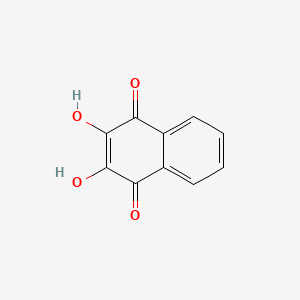

2,3-Dihydroxy-1,4-naphthoquinone

Description

The exact mass of the compound Isonaphthazarine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dihydroxy-1,4-naphthoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroxy-1,4-naphthoquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQUETZBXIMAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876184 | |

| Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-37-8 | |

| Record name | 2,3-Dihydroxy naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonaphthazarine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISONAPHTHAZARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P55V4GVI5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 2,3-Dihydroxy-1,4-naphthoquinone: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-1,4-naphthoquinone is a fascinating, yet not extensively characterized, member of the naphthoquinone family. Naphthoquinones are a class of organic compounds that have garnered significant attention in the scientific community due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide serves as a comprehensive technical resource on the physicochemical properties of 2,3-Dihydroxy-1,4-naphthoquinone, its synthesis, and its potential for further research and development. While direct experimental data for this specific molecule is somewhat limited in publicly accessible literature, this guide synthesizes available information and provides scientifically grounded extrapolations based on the well-understood chemistry of its close analogs.

Molecular and Physicochemical Profile

2,3-Dihydroxy-1,4-naphthoquinone, with the CAS number 605-37-8, is a red solid at room temperature. Its core structure consists of a naphthalene ring system fused to a quinone moiety, with hydroxyl groups substituted at the C2 and C3 positions. This substitution pattern significantly influences its electronic properties, reactivity, and potential biological activity.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₆O₄ | [2] |

| Molecular Weight | 190.15 g/mol | [2] |

| Appearance | Red Solid | [2] |

| Melting Point | 282 °C | [2] |

| Boiling Point | 285.64 °C (rough estimate) | [2] |

| Density | 1.3366 g/cm³ (rough estimate) | [2] |

| pKa | 5.96 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

The predicted pKa of around 5.96 suggests that 2,3-Dihydroxy-1,4-naphthoquinone is a moderately acidic compound, a characteristic attributed to the two hydroxyl groups attached to the quinone ring. This acidity plays a crucial role in its chemical reactivity and biological interactions.

Tautomerism

An important structural consideration for 2,3-Dihydroxy-1,4-naphthoquinone is the potential for keto-enol tautomerism. The presence of hydroxyl groups adjacent to the carbonyls allows for the existence of different tautomeric forms in solution. While the 1,4-dione form is generally depicted, other tautomers may exist in equilibrium, which can influence the compound's spectroscopic properties and reactivity. The stability of these tautomers can be influenced by the solvent and the presence of other functional groups.[3][4]

Synthesis and Purification

A common and logical synthetic route to 2,3-Dihydroxy-1,4-naphthoquinone is through the hydrolysis of 2,3-dichloro-1,4-naphthoquinone. The high reactivity of the chlorine atoms at the C2 and C3 positions makes them susceptible to nucleophilic substitution by hydroxide ions.[5]

Experimental Protocol: Synthesis via Hydrolysis

This protocol is an adapted procedure based on the known reactivity of 2,3-dichloro-1,4-naphthoquinone with nucleophiles.

Materials:

-

2,3-Dichloro-1,4-naphthoquinone

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric Acid (HCl), dilute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend a known quantity of 2,3-dichloro-1,4-naphthoquinone in methanol.

-

Base Addition: Prepare a solution of at least two molar equivalents of potassium hydroxide in methanol. Add this solution dropwise to the stirred suspension of the starting material at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is no longer detectable.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid until it is acidic. The product, 2,3-Dihydroxy-1,4-naphthoquinone, should precipitate out of the solution.

-

Isolation and Purification: Collect the red precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Causality Behind Experimental Choices:

-

The choice of a strong base like KOH is essential to facilitate the nucleophilic substitution of the chlorine atoms.

-

Using an alcohol as the solvent allows for good solubility of the reactants and facilitates the reaction.

-

Refluxing the mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Acidification of the reaction mixture after completion is crucial to protonate the di-phenoxide intermediate, leading to the precipitation of the desired dihydroxy product.

Synthesis Workflow Diagram

Caption: Postulated mechanisms of biological activity for 2,3-Dihydroxy-1,4-naphthoquinone.

Conclusion and Future Directions

2,3-Dihydroxy-1,4-naphthoquinone represents a promising but understudied molecule within the vast family of naphthoquinones. This guide has consolidated the available physicochemical data and provided a logical framework for its synthesis and characterization. The key to unlocking its full potential lies in further experimental investigation. Future research should focus on:

-

Detailed Synthesis and Characterization: Optimization of the synthetic protocol and comprehensive spectroscopic analysis (¹H NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction) are essential to fully characterize the molecule.

-

In-depth Biological Evaluation: Systematic screening of 2,3-Dihydroxy-1,4-naphthoquinone for its anticancer, antimicrobial, and other pharmacological activities is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will help to elucidate the key structural features responsible for any observed biological activity.

By filling these knowledge gaps, the scientific community can better understand the potential of 2,3-Dihydroxy-1,4-naphthoquinone as a lead compound for the development of new therapeutic agents.

References

-

PubChem. 2,3-dimethoxy-1,4-naphthoquinone. [Link]

-

ResearchGate. 2,3-Dichloro-1,4-Naphthoquinone in Organic Synthesis: Recent Advances. [Link]

- Jia, L., et al. One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 2012.

- Study on the Electrochemical Redox Mechanism of 2-Hydroxy-1,4-naphthoquinone. Chinese Journal of Analytical Chemistry, 2005.

-

SpectraBase. 2,3-Dihydroxy-1,4-naphthoquinone - Optional[13C NMR] - Spectrum. [Link]

-

Semantic Scholar. SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW. [Link]

- Google Patents.

-

International Journal of Research - GRANTHAALAYAH. SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. [Link]

-

PubChem. 2,3-Dihydro-1,4-naphthoquinone. [Link]

-

ResearchGate. Tautomerism (prototropy) of 5,8-dihydroxy-1,4-naphtoquinone... [Link]

-

National Institutes of Health. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. [Link]

-

IAJESM. Synthesis, Characterization, Spectral Analysis & Pharmacological Evaluation of Different 1, 4-Naphthoquinone Derivatives. [Link]

-

Wikipedia. 1,4-Naphthoquinone. [Link]

Sources

- 1. 2,3-Dihydro-1,4-naphthoquinone | 21545-31-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Unveiling of 2,3-Dihydroxy-1,4-naphthoquinone: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,3-dihydroxy-1,4-naphthoquinone, a significant naphthoquinone derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The content herein is structured to provide not just data, but a deeper understanding of the structure-spectra correlations and the experimental considerations for obtaining high-quality data.

Introduction

2,3-Dihydroxy-1,4-naphthoquinone, a derivative of the 1,4-naphthoquinone scaffold, is a molecule of significant interest due to the diverse biological activities exhibited by this class of compounds, including anticancer, antibacterial, and antifungal properties[1][2]. The introduction of two hydroxyl groups at the C2 and C3 positions of the quinone ring profoundly influences its electronic properties, reactivity, and potential for intermolecular interactions, making a thorough spectroscopic characterization essential for understanding its chemical behavior and for quality control in synthetic and analytical applications. This guide will delve into the key spectroscopic techniques used to elucidate and confirm the structure of this compound.

Molecular Structure and Spectroscopic Rationale

The structural framework of 2,3-dihydroxy-1,4-naphthoquinone, as depicted below, provides the basis for interpreting its spectroscopic data. The molecule's symmetry, the nature of its aromatic and quinonoid rings, and the presence of hydroxyl and carbonyl functional groups are all expected to give rise to characteristic spectroscopic signatures.

Figure 1: Molecular Structure of 2,3-Dihydroxy-1,4-naphthoquinone.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3-dihydroxy-1,4-naphthoquinone is characterized by signals arising from the aromatic protons of the benzene ring and the protons of the two hydroxyl groups. The symmetry of the substitution pattern on the quinonoid ring simplifies the aromatic region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for 2,3-Dihydroxy-1,4-naphthoquinone

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5, H-8 | 8.05 - 8.15 | m | |

| H-6, H-7 | 7.70 - 7.80 | m | |

| 2-OH, 3-OH | (Broad signal, variable) | s (br) |

Data is based on assignments reported by Silva et al.[3] and typical values for similar naphthoquinone structures.

Interpretation and Causality:

-

Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring (H-5, H-6, H-7, and H-8) typically appear as two multiplets in the downfield region of the spectrum (7.70-8.15 ppm). The deshielding effect of the adjacent carbonyl groups and the aromatic ring current causes these protons to resonate at high chemical shifts. The protons H-5 and H-8 are in the peri position to the carbonyl groups, experiencing a stronger deshielding effect and thus appearing at a lower field compared to H-6 and H-7. The coupling between these adjacent protons results in the observed multiplet patterns.

-

Hydroxyl Protons (2-OH, 3-OH): The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as a broad singlet. In some cases, these signals can be exchanged with deuterium upon the addition of D₂O, leading to their disappearance from the spectrum, which is a useful diagnostic tool.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of carbonyl groups, hydroxyl-substituted carbons, and aromatic carbons results in a distinct set of signals.

Table 2: ¹³C NMR Spectroscopic Data for 2,3-Dihydroxy-1,4-naphthoquinone

| Carbon | Chemical Shift (δ, ppm) |

| C-1, C-4 | 180.0 - 185.0 |

| C-2, C-3 | 145.0 - 150.0 |

| C-4a, C-8a | 130.0 - 135.0 |

| C-5, C-8 | 126.0 - 128.0 |

| C-6, C-7 | 133.0 - 135.0 |

Data is based on assignments reported by Silva et al.[3] and typical values for similar naphthoquinone structures.

Interpretation and Causality:

-

Carbonyl Carbons (C-1, C-4): The carbonyl carbons of the quinone ring are highly deshielded and appear at the lowest field in the spectrum (180.0-185.0 ppm).

-

Hydroxylated Carbons (C-2, C-3): The carbons bearing the hydroxyl groups (C-2 and C-3) are also significantly deshielded due to the electronegativity of the oxygen atoms, resonating in the 145.0-150.0 ppm region.

-

Aromatic Carbons: The remaining aromatic carbons (C-4a, C-5, C-6, C-7, C-8, and C-8a) appear in the typical aromatic region (126.0-135.0 ppm). The symmetry of the molecule results in fewer signals than the total number of carbons.

Figure 2: Key NMR correlations for 2,3-dihydroxy-1,4-naphthoquinone.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2,3-dihydroxy-1,4-naphthoquinone is expected to show characteristic absorption bands for the O-H, C=O, and C=C bonds.

Table 3: Expected IR Absorption Frequencies for 2,3-Dihydroxy-1,4-naphthoquinone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3500 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (quinone) | 1650 - 1680 | Strong |

| C=C stretch (aromatic/quinone) | 1550 - 1620 | Medium to Strong |

| C-O stretch (phenol) | 1200 - 1300 | Strong |

These are predicted values based on the analysis of similar compounds and general IR correlation tables.

Interpretation and Causality:

-

O-H Stretching: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is a clear indication of the hydroxyl groups. The broadening is due to intermolecular hydrogen bonding.

-

C=O Stretching: The conjugated quinone carbonyl groups give rise to a strong absorption band in the 1650-1680 cm⁻¹ region. The exact position can be influenced by conjugation and hydrogen bonding.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic and quinone rings are expected to appear in the 1550-1620 cm⁻¹ range.

-

C-O Stretching: A strong band corresponding to the C-O stretching of the phenolic hydroxyl groups is anticipated around 1200-1300 cm⁻¹.

Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthoquinone core is expected to result in characteristic absorption bands in the UV-Vis region.

Table 4: Expected UV-Vis Absorption Maxima for 2,3-Dihydroxy-1,4-naphthoquinone

| Electronic Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε) |

| π → π* (Benzenoid) | ~250 - 280 | High |

| π → π* (Quinonoid) | ~330 - 350 | Medium |

| n → π* (Carbonyl) | ~450 - 500 | Low |

These are predicted values based on the analysis of similar dihydroxynaphthoquinones.

Interpretation and Causality:

-

π → π Transitions:* The spectrum is expected to be dominated by intense π → π* transitions. The band around 250-280 nm can be attributed to the electronic transitions within the benzenoid part of the molecule. A lower energy π → π* transition, appearing around 330-350 nm, is characteristic of the quinonoid system.

-

n → π Transition:* A weak absorption band at longer wavelengths (450-500 nm) is anticipated, corresponding to the forbidden n → π* transition of the carbonyl groups. The presence of the hydroxyl groups, acting as auxochromes, can cause a bathochromic (red) shift of these absorption bands compared to the parent 1,4-naphthoquinone.

Figure 3: Expected electronic transitions for 2,3-dihydroxy-1,4-naphthoquinone.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 4: Workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,3-dihydroxy-1,4-naphthoquinone.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.

-

Transfer the solution into a standard 5 mm NMR tube, filtering if any particulate matter is present.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum. For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish H-H correlations, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine C-H one-bond and multiple-bond correlations, respectively.

-

-

Data Processing:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2,3-dihydroxy-1,4-naphthoquinone sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 2,3-dihydroxy-1,4-naphthoquinone of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Fill another quartz cuvette with the sample solution and place it in the sample holder.

-

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Conclusion

The spectroscopic data of 2,3-dihydroxy-1,4-naphthoquinone, as detailed in this guide, provide a comprehensive fingerprint of its molecular structure. The combination of NMR, IR, and UV-Vis spectroscopy allows for the unambiguous identification and characterization of this important compound. The provided protocols offer a standardized approach to obtaining high-quality data, which is crucial for advancing research and development in fields where this and related naphthoquinone derivatives show promise. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and structure-property relationships, empowers researchers to confidently work with this molecule.

References

-

Dias, G. G., et al. (2023). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 34(2), 242-258. [Link]

-

Jia, L., et al. (2012). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 24(2), 816-818. [Link]

-

Mahalapbutr, P., et al. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Pharmaceuticals, 15(7), 843. [Link]

-

Pecile, C., Lunelli, B., & Busetti, V. (1970). The vibrational spectrum of quinones. Part II. The infrared spectrum of 1,4-napthaquinone and 1,4-[2H6]naphthaquinone. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 690-697. [Link]

-

Ridha, S. M. A., & Ghaleb, Z. T. (2023). The Computational Investigation of IR and UV-Vis Spectra of 2-isopropyl-5-methyl-1,4-benzoquinone Using DFT and HF Methods. Egyptian Journal of Experimental and Basic Sciences, 1(1), 1-10. [Link]

-

Silva, A. K. O. da, et al. (2017). Complete 1H and 13C NMR assignments of an uncommon 2,3-dihydroxynaphthoquinone isolated from Cordia multispicata (Cham.). Magnetic Resonance in Chemistry, 55(7), 682-685. [Link]

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2007). Principles of Instrumental Analysis. Thomson Brooks/Cole.

-

Zakharov, A. V., & Vogt, N. (2011). Conformational analysis of vitamin K1 model molecule: a theoretical study. Structural Chemistry, 22(2), 305-311. [Link]

Sources

Introduction: The Significance of 2,3-Dihydroxy-1,4-naphthoquinone

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxy-1,4-naphthoquinone

2,3-Dihydroxy-1,4-naphthoquinone, a derivative of the 1,4-naphthoquinone scaffold, is a molecule of significant interest in medicinal chemistry and materials science. The 1,4-naphthoquinone core is a structural motif found in a wide array of natural products, including the vitamin K family, and is known for a broad spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potent antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3][4]

The introduction of hydroxyl groups at the C2 and C3 positions significantly modulates the electronic properties and biological activity of the naphthoquinone ring. These hydroxyl groups can participate in hydrogen bonding, act as proton donors, and chelate metal ions, features that are critical for interaction with biological targets. This guide provides a comprehensive overview of a robust synthetic route to 2,3-Dihydroxy-1,4-naphthoquinone and the analytical methodologies required for its thorough characterization, aimed at researchers and professionals in drug development and organic synthesis.

Part 1: Synthesis of 2,3-Dihydroxy-1,4-naphthoquinone

A reliable and scalable synthesis of 2,3-Dihydroxy-1,4-naphthoquinone is achieved through a two-step process. This strategy leverages the commercially available 1,4-naphthoquinone and proceeds through the highly reactive intermediate, 2,3-dichloro-1,4-naphthoquinone. This intermediate is a versatile precursor for a variety of 2,3-disubstituted naphthoquinones due to its four electrophilic sites.[5]

Step 1: Synthesis of the Intermediate: 2,3-Dichloro-1,4-naphthoquinone

The first step involves the direct chlorination of 1,4-naphthoquinone. This reaction proceeds via an addition-elimination mechanism, where chlorine adds across the double bond of the quinone ring, followed by the elimination of hydrogen chloride to yield the dichlorinated product.

Causality of Experimental Choices:

-

Solvent: Acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is stable under the oxidative and acidic conditions of the reaction.

-

Chlorine Source: Bubbling chlorine gas directly into the reaction mixture ensures a high concentration of the chlorinating agent. Alternatively, in situ generation of chlorine from reagents like potassium chlorate and hydrochloric acid can be used.[6]

-

Temperature: The reaction is typically performed at an elevated temperature to increase the reaction rate, but careful control is necessary to prevent unwanted side reactions.

Caption: Diagram 1: Synthesis of 2,3-Dichloro-1,4-naphthoquinone.

Step 2: Hydrolysis of 2,3-Dichloro-1,4-naphthoquinone

The target compound is obtained by the nucleophilic aromatic substitution of the chlorine atoms on the 2,3-dichloro-1,4-naphthoquinone intermediate. Hydroxide ions act as the nucleophile, displacing the chloride ions. The electron-withdrawing nature of the carbonyl groups on the quinone ring activates the C2 and C3 positions towards nucleophilic attack.[6]

Causality of Experimental Choices:

-

Base: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, provides the hydroxide nucleophile.

-

Solvent: A co-solvent system, often ethanol or dioxane with water, is used to ensure the solubility of both the organic substrate and the inorganic base.

-

Acidification: After the substitution reaction is complete, the reaction mixture is acidified. This step is crucial to protonate the resulting phenoxide intermediates to yield the final dihydroxy product.

Caption: Diagram 2: Overall Synthesis Pathway.

Experimental Protocol: Synthesis

Materials:

-

1,4-Naphthoquinone

-

Glacial Acetic Acid

-

Chlorine Gas

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Ethanol

-

Deionized Water

Procedure:

Step 1: Synthesis of 2,3-Dichloro-1,4-naphthoquinone

-

In a three-necked round-bottom flask equipped with a reflux condenser and a gas inlet tube, dissolve 1,4-naphthoquinone in glacial acetic acid.

-

Heat the mixture to 70-80°C with stirring.

-

Bubble chlorine gas slowly through the solution. The color of the solution will change from yellow to a lighter shade.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the yellow crystalline solid by vacuum filtration, wash with cold water, and dry under vacuum.[6]

Step 2: Synthesis of 2,3-Dihydroxy-1,4-naphthoquinone

-

Suspend the crude 2,3-dichloro-1,4-naphthoquinone in a mixture of ethanol and water.

-

Add a 2M aqueous solution of sodium hydroxide dropwise while stirring vigorously. The solution will turn deep red/purple.

-

Heat the mixture to reflux and maintain for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Slowly acidify the mixture with concentrated hydrochloric acid until the pH is ~1. The color will change from deep red/purple to a bright yellow/orange precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetic acid) to obtain pure 2,3-Dihydroxy-1,4-naphthoquinone.

Part 2: Characterization of 2,3-Dihydroxy-1,4-naphthoquinone

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic methods.

Caption: Diagram 3: Characterization Workflow.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent hydroxyl protons will likely appear as a broad singlet. The four aromatic protons on the naphthoquinone core will appear as two sets of multiplets in the aromatic region (~7.8-8.2 ppm), characteristic of an AA'BB' system.[7][8]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the ten carbon atoms. Key signals include two carbonyl carbons (~180 ppm), two carbons bearing hydroxyl groups (~150 ppm), and six aromatic carbons in the range of 125-135 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups involved in intramolecular hydrogen bonding.

-

C=O Stretch: The carbonyl stretching vibrations are particularly informative. Due to intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygens, the C=O stretching frequency will be lowered. Two distinct peaks may be observed in the 1630-1670 cm⁻¹ range.[9][10]

-

C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1580-1600 cm⁻¹ region.

-

-

UV-Visible (UV-Vis) Spectroscopy: In a solvent like ethanol or acetonitrile, the UV-Vis spectrum will show characteristic absorptions for the naphthoquinone chromophore. Typically, strong absorptions are observed in the UV region (240-280 nm) and a weaker absorption in the visible region (~400-480 nm), which is responsible for the compound's yellow/orange color.[11] The exact position of the absorption maximum in the visible range is sensitive to the solvent and pH.

Chromatographic and Other Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of the final product. A C18 column is typically used with a gradient elution of a polar mobile phase, such as water (often with 0.1% formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol.[12] Purity is determined by integrating the peak area at a suitable detection wavelength (e.g., 254 nm or the visible λmax).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (C₁₀H₆O₄, MW = 190.15 g/mol ). Electrospray ionization (ESI) in negative mode is often effective, showing a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 189.

Data Summary Table

| Technique | Expected Results for 2,3-Dihydroxy-1,4-naphthoquinone |

| ¹H NMR | ~7.8-8.2 ppm (m, 4H, Ar-H), broad s (2H, -OH) |

| ¹³C NMR | ~180 ppm (C=O), ~150 ppm (C-OH), ~125-135 ppm (Ar-C) |

| IR (cm⁻¹) | 3200-3500 (broad, O-H), 1630-1670 (s, C=O), 1580-1600 (m, C=C) |

| UV-Vis (λmax) | ~250-280 nm, ~400-480 nm |

| MS (ESI⁻) | m/z = 189 [M-H]⁻ |

| Appearance | Yellow to orange crystalline solid |

Part 3: Biological Context and Applications

The 2,3-dihydroxy substitution pattern is significant as it mimics the catechol moiety, a well-known structural alert for various biological activities, including antioxidant and pro-oxidant effects that can be harnessed for therapeutic purposes. Naphthoquinone derivatives are known to act as inhibitors of various enzymes and can interfere with cellular respiration.[13] The title compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[14][15] Its ability to undergo redox cycling makes it a compelling candidate for studies involving oxidative stress.

Conclusion

This guide has detailed a practical and efficient two-step synthesis for 2,3-Dihydroxy-1,4-naphthoquinone from 1,4-naphthoquinone. The rationale behind the chosen synthetic strategy and experimental conditions has been thoroughly explained. Furthermore, a comprehensive suite of analytical techniques has been outlined to ensure the unambiguous characterization and purity assessment of the final product. The methodologies and data presented herein provide a solid foundation for researchers to synthesize and validate this important chemical entity for further investigation in drug discovery and materials science.

References

-

Hassan, S. S. M., Mahmoud, W. H., & Elmosallamy, M. A. F. (2024). 2,3-Diaminonaphthalene-1,4-dione: Versatile precursor for the synthesis of molecular systems. Taylor & Francis Online. [Link]

- CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones - Google Patents. (n.d.).

-

Maurya, H. K. (2019). Synthetic and biological utility of 2,3-dichloro-1,4-naphthoquinone: a review. ResearchGate. [Link]

-

Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW. Semantic Scholar. [Link]

-

Jia, L., et al. (2011). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry. [Link]

-

HPLC DETERMINATION OF 2-HYDROXY-1, 4-NAPHTHOQUINONE IN HENNA PRODUCTS - CORE. (n.d.). CORE. [Link]

-

Cherng, S., et al. (2004). Synthesis of 2,3-disubstituted 1,4-naphthoquinones as antiplatelet agents. PubMed. [Link]

-

Rivas, F., et al. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. National Institutes of Health. [Link]

-

The Chemical Properties and Applications of 2,3-Dihydro-1,4-naphthoquinone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. (2023). bioRxiv. [Link]

-

Wilson, B. J., et al. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. National Institutes of Health. [Link]

-

Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH. [Link]

-

Synthesis, Characterization, Spectral Analysis & Pharmacological Evaluation of Different 1, 4-Naphthoquinone Derivatives. (n.d.). IAJESM. [Link]

-

da Silva, F. C., et al. (2016). Synthesis of 2,3-Diyne-1,4-naphthoquinone Derivatives and Evaluation of Cytotoxic Activity against Tumor Cell Lines. ResearchGate. [Link]

-

2,3-Dihydro-1,4-naphthoquinone | C10H8O2 | CID 11480599 - PubChem. (n.d.). PubChem. [Link]

-

Espinoza, L., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. PMC - PubMed Central. [Link]

-

Theoretical UV-Vis absorption spectra of 1,4-naphthoquinone computed... - ResearchGate. (n.d.). ResearchGate. [Link]

-

5,8-Dihydroxy-1,4-naphthoquinone | C10H6O4 | MD Topology | NMR | X-Ray. (n.d.). BMRB. [Link]

-

Saha, A., et al. (2008). Charge transfer interaction of 4-acetamidophenol (paracetamol) with 2,3-dichloro-1,4-naphthoquinone: a study in aqueous ethanol medium by UV-vis spectroscopic and DFT methods. PubMed. [Link]

-

Sudoh, S., et al. (2007). DFT Calculations and IR Studies on 2-Hydroxy-1,4-naphthoquinone and Its 3-Substituted Derivatives. J-STAGE. [Link]

-

(PDF) Review Article : Study 1,4-Naphthoquinone Derivative and Biological Activity: A Review - ResearchGate. (n.d.). ResearchGate. [Link]

-

Hijji, Y. M., et al. (2012). Lawsone (2-hydroxy-1,4-naphthoquinone) as a sensitive cyanide and acetate sensor. NASA Astrobiology Program. [Link]

-

Stege, C., et al. (2024). (PDF) Overview on natural dyes and their IR-spectra – Part I: Plant based dyes with naphthoquinone and anthraquinone structure. ResearchGate. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. granthaalayahpublication.org [granthaalayahpublication.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2-Hydroxy-1,4-naphoquinone(83-72-7) 1H NMR spectrum [chemicalbook.com]

- 8. 2,3-Dichloro-1,4-naphthoquinone(117-80-6) 1H NMR [m.chemicalbook.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Core Electrochemistry of Dihydroxynaphthoquinones: A Technical Guide for Researchers

Sources

- 1. mdpi.com [mdpi.com]

- 2. Different Derivatives of Plumbagin Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Electrochemical Redox Mechanism of 2-Hydroxy-1,4-naphthoquinone [cjcu.jlu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Proton-Coupled Electron Transfer for Photoinduced Generation of Two-Electron Reduced Species of Quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 17. d-nb.info [d-nb.info]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Unlocking the Arsenal: A Technical Guide to the Antimicrobial Potential of Novel Naphthoquinone Compounds

For Researchers, Scientists, and Drug Development Professionals

In the escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the most promising are the naphthoquinones, a class of bicyclic aromatic compounds with a rich history in traditional medicine and a burgeoning future in modern pharmacology. This in-depth technical guide provides a comprehensive overview of the antimicrobial potential of novel naphthoquinone compounds, from their fundamental mechanisms of action to the practicalities of their synthesis and evaluation. As a senior application scientist, this document is designed to be a field-proven resource, blending established scientific principles with actionable insights for the research and development professional.

The Resurgence of Naphthoquinones: A Renewed Hope in Antimicrobial Discovery

Naphthoquinones are not new to the scientific arena. Naturally occurring compounds like juglone from walnuts, plumbagin from the Plumbago plant, and shikonin from the roots of Lithospermum erythrorhizon have been recognized for their diverse biological activities for centuries.[1][2] However, the rise of multidrug-resistant pathogens has catalyzed a renewed interest in these compounds as templates for novel antimicrobial agents.[3] Their broad-spectrum activity, encompassing Gram-positive and Gram-negative bacteria, fungi, and even viruses, makes them a compelling starting point for drug discovery programs.[4][5]

The core strength of naphthoquinones lies in their versatile mechanisms of action, which often involve a multi-pronged attack on microbial cells. This inherent complexity may also be a key to mitigating the development of resistance.[5] This guide will delve into these mechanisms, explore the synthetic strategies to enhance their potency and selectivity, and provide detailed protocols for their rigorous evaluation.

Mechanisms of Antimicrobial Action: A Multi-Faceted Assault

The antimicrobial efficacy of naphthoquinones stems from their ability to disrupt fundamental cellular processes. While the specific mechanisms can vary between different derivatives, two primary modes of action have been extensively documented: the generation of reactive oxygen species (ROS) and the inhibition of essential microbial enzymes.

The Oxidative Onslaught: Harnessing Reactive Oxygen Species (ROS)

A predominant mechanism by which naphthoquinones exert their antimicrobial effects is through the induction of oxidative stress.[6][7] Their chemical structure allows them to participate in redox cycling, a process that generates highly reactive oxygen species such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[8][9]

This cascade of events begins with the acceptance of an electron by the naphthoquinone molecule, forming a semiquinone radical. This radical can then react with molecular oxygen to produce a superoxide anion, regenerating the parent naphthoquinone to continue the cycle. The resulting accumulation of ROS within the microbial cell leads to widespread damage to critical biomolecules, including lipids, proteins, and DNA, ultimately culminating in cell death.[8][10] Studies on compounds like juglone have demonstrated that their bactericidal activity is directly linked to the induction of ROS and subsequent DNA damage.[10]

Caption: Redox cycling of naphthoquinones leading to ROS generation and cell death.

Targeted Inhibition: Disrupting Essential Microbial Machinery

Beyond their role in oxidative stress, naphthoquinones can also act as potent inhibitors of specific microbial enzymes that are essential for survival. This targeted approach offers a more direct route to antimicrobial activity and can contribute to their selectivity.

One notable target is the Na⁺-translocating NADH:ubiquinone oxidoreductase (NQR), a vital component of the respiratory chain in many pathogenic bacteria, including Vibrio cholerae.[11] By binding to the ubiquinone binding site of NQR, naphthoquinone derivatives can disrupt the electron transport chain, leading to a collapse of the cellular energy supply.[11] Molecular docking studies have revealed key interactions, such as π-π stacking with phenylalanine residues and hydrogen bonding with lysine residues, that are crucial for this inhibitory activity.[11]

Other enzymatic targets for naphthoquinones include:

-

DNA Gyrase and Topoisomerases: These enzymes are essential for DNA replication and repair. Plumbagin has been shown to inhibit DNA gyrase in Staphylococcus aureus, preventing the proper supercoiling of DNA.[12]

-

Catalase: This enzyme protects bacteria from oxidative stress by detoxifying hydrogen peroxide. The compound β-lapachone has been found to inhibit catalase, rendering the bacteria more susceptible to oxidative damage.[13]

-

Thymidylate Synthase X (ThyX): This enzyme is involved in the synthesis of thymidine, a crucial component of DNA. Plumbagin has been identified as an inhibitor of ThyX in Mycobacterium tuberculosis.[12]

Caption: Multiple enzymatic targets of antimicrobial naphthoquinone compounds.

Designing for Potency: Synthesis and Structure-Activity Relationships (SAR)

The journey from a promising natural product to a viable drug candidate often involves synthetic modification to enhance potency, improve selectivity, and optimize pharmacokinetic properties. The 1,4-naphthoquinone scaffold is particularly amenable to such modifications.[14]

Synthetic Strategies: Building a Better Antimicrobial

A common and effective strategy for synthesizing novel naphthoquinone derivatives is the oxidation of naphthalene precursors.[4] Reagents such as cerium ammonium nitrate (CAN) are widely used for this purpose due to their efficiency under mild conditions.[4] However, the presence of substituents on the naphthalene ring can present challenges in controlling the regioselectivity of the oxidation.[4]

Further diversification of the naphthoquinone core can be achieved through various chemical reactions, including:

-

Nucleophilic Substitution: The introduction of different functional groups, such as amines, thiols, and alkoxides, at various positions on the naphthoquinone ring can significantly modulate its biological activity.[6][15]

-

Diels-Alder Reactions: This powerful cycloaddition reaction allows for the construction of more complex, fused-ring systems, expanding the chemical space for drug discovery.

-

Click Chemistry: The integration of moieties like 1,2,3-triazoles can lead to hybrid molecules with enhanced antimicrobial properties.[4]

Deciphering the Code: Key Structure-Activity Relationships

Systematic studies of synthesized naphthoquinone libraries have revealed several key structure-activity relationships (SAR) that govern their antimicrobial potency.

| Structural Modification | Impact on Antimicrobial Activity | Rationale |

| Electron-withdrawing groups (e.g., halogens) | Generally increases activity | Enhances the electrophilicity of the quinone ring, facilitating redox cycling and nucleophilic attack by biological targets.[14] |

| Lipophilic substituents | Can increase or decrease activity depending on the specific group and its position | Affects membrane permeability and interaction with hydrophobic binding pockets of target enzymes.[11] |

| Hydroxyl groups | Often crucial for activity, particularly in natural products like juglone | Can participate in hydrogen bonding with target enzymes and may be involved in the generation of ROS.[10] |

| Position of substituents | Highly influential | The specific location of a functional group can dramatically alter the molecule's interaction with its biological target. For instance, a fluoro group at the C3 position of a naphthoquinone was found to be more active against E. coli than when it was at the C4 position.[3] |

| Introduction of heterocyclic rings | Can lead to potent and broad-spectrum activity | The fusion of furan, thiophene, or other heterocyclic systems can create novel pharmacophores with enhanced target engagement.[5][16] |

Table 1: Structure-Activity Relationships of Antimicrobial Naphthoquinones

Rigorous Evaluation: Protocols for Determining Antimicrobial Efficacy

A robust and standardized approach to evaluating the antimicrobial activity of novel compounds is essential for generating reliable and reproducible data. The following section outlines the key in vitro assays used in the field.

Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[17][18]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at the appropriate temperature (e.g., 37°C) with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in the appropriate broth medium.

-

The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

-

Assessing Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration required to inhibit growth, the MBC determines the concentration needed to kill the microorganism.[17]

Protocol: MBC Determination

-

Subculturing from MIC Assay:

-

Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that shows no visible growth.

-

Spread the aliquot onto a fresh agar plate.

-

-

Incubation:

-

Incubate the agar plates at the appropriate temperature for 18-24 hours.

-

-

Determination of MBC:

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[17]

-

Time-Kill Kinetic Assays

Time-kill assays provide valuable information on the rate and extent of bactericidal activity over time.[6]

Protocol: Time-Kill Kinetic Assay

-

Preparation of Cultures:

-

Prepare a logarithmic phase culture of the test microorganism in a suitable broth medium.

-

Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

-

Exposure to Test Compound:

-

Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures.

-

Include a growth control (no compound).

-

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate them onto agar plates.

-

-

Incubation and Colony Counting:

-

Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

-

Caption: A streamlined workflow for the in vitro evaluation of antimicrobial compounds.

Future Directions and Concluding Remarks

The antimicrobial potential of novel naphthoquinone compounds is undeniable. Their multifaceted mechanisms of action, coupled with their synthetic tractability, position them as a highly promising class of molecules in the fight against infectious diseases. Future research should focus on several key areas:

-

Improving Selectivity: A critical challenge is to design derivatives with high potency against microbial targets while minimizing toxicity to human cells.[11]

-

Overcoming Resistance: Investigating the potential for resistance development to naphthoquinone-based agents and designing strategies to mitigate this is crucial.

-

In Vivo Efficacy: Translating the promising in vitro activity of these compounds into in vivo efficacy through rigorous animal studies is the next logical step.[20][21]

-

Combination Therapy: Exploring the synergistic effects of naphthoquinones with existing antibiotics could offer a powerful strategy to enhance their efficacy and combat resistance.[9][22]

This technical guide has provided a comprehensive framework for understanding, developing, and evaluating novel naphthoquinone-based antimicrobials. By integrating the principles of medicinal chemistry, microbiology, and pharmacology, the scientific community can unlock the full potential of this remarkable class of compounds and forge new weapons in the ongoing war against microbial pathogens.

References

- 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation. (2019).

- Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae - MDPI.

- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - MDPI.

- Synthesis, antibacterial and antifungal activities of naphthoquinone derivatives: a structure–activity relationship study - ResearchGate. (2016).

- Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - PubMed.

- In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - MDPI.

- Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - Hep Journals.

- In vitro antimicrobial activity of a new series of 1,4-naphthoquinones - PubMed.

- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - NIH.

- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.

- 1,4-Naphthoquinone accumulates reactive oxygen species in Staphylococcus aureus: a promising approach towards effective management of biofilm threat - PubMed.

- Antibacterial activity and potential mechanisms of plumbagin against Escherichia coli and its application in milk - NIH. (2025).

- Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC - NIH.

- Synthesis of novel 1,4-naphthoquinone derivatives: Antibacterial and antifungal agents. (2025).

- Generation of reactive oxygen species (ROS)-a possible mechanism of action of naphthoquinones. Effect on (A) - ResearchGate.

- Antibacterial and Antibiofilm Activities of β-Lapachone by Modulating the Catalase Enzyme.

- Bacterial responses to plant antimicrobials: the case of alkannin and shikonin derivatives. (2023).

- Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - J-Stage. (2021).

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI.

- Interactions of plumbagin with five common antibiotics against Staphylococcus aureus in vitro | PLOS One - Research journals. (2024).

- Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity - RSC Publishing. (2022).

- In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - Frontiers. (2015).

- In Vitro Antimicrobials - Pharmacology Discovery Services.

- Antimicrobial Activity of Alkannins and Shikonins and their Pharmaceutical Ointments Reported Hitherto - ResearchGate.

- (PDF) Antimicrobial activity and FTIR characterization of lapachol derivatives against Staphylococcus aureus - ResearchGate. (2025).

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers.

- Antimicrobial activity of Plumbago indica and ligand screening of plumbagin against methicillin-resistant Staphylococcus aureus - Taylor & Francis. (2020).

- Pharmacological Effects of Shikonin and Its Potential in Skin Repair: A Review - MDPI.

- Preclinical and Clinical Studies of Lapachol and Beta-Lapachone - Bentham Open Archives.

- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem.

- In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC | Microbiology Spectrum - ASM Journals. (2021).

- Plumbagin, a Natural Compound with Several Biological Effects and Anti-Inflammatory Properties - MDPI.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024).

- Antibacterial interaction between plumbagin and various antibiotics - ResearchGate.

- In vitro and in vivo Effect of Antimicrobial Agent Combinations Agains | IDR. (2021).

- Antimicrobial Activity of Lapachol-Based Semicarbazones Against Drug-Resistant Bacterial Strains and in Silico ADMET - SciELO. (2024).

- Anticancer, Antimicrobial and other Pharmacological Properties of Shikonin and its Derivatives - Impactfactor. (2016).

- Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols - JOCPR.

- ANTHELMINTIC ACTIVITY OF LAPACHOL, β-LAPACHONE AND ITS DERIVATIVES AGAINST Toxocara canis LARVAE - NIH.

Sources

- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,4-Naphthoquinone accumulates reactive oxygen species in Staphylococcus aureus: a promising approach towards effective management of biofilm threat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interactions of plumbagin with five common antibiotics against Staphylococcus aureus in vitro | PLOS One [journals.plos.org]

- 10. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies [journal.hep.com.cn]

- 11. mdpi.com [mdpi.com]

- 12. Plumbagin, a Natural Compound with Several Biological Effects and Anti-Inflammatory Properties | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]

- 21. journals.asm.org [journals.asm.org]

- 22. researchgate.net [researchgate.net]

The Antiviral Potential of 1,4-Naphthoquinone Derivatives: A Technical Guide for Drug Discovery

Abstract

The persistent threat of viral diseases, underscored by recent global pandemics, necessitates a continuous search for novel antiviral agents. Natural products and their synthetic derivatives have historically been a rich source of therapeutic leads. Among these, the 1,4-naphthoquinone scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antiviral effects against a diverse range of DNA and RNA viruses. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antiviral activity of 1,4-naphthoquinone derivatives. We will delve into their multifaceted mechanisms of action, explore critical structure-activity relationships, and provide detailed, field-proven protocols for the in vitro evaluation of their antiviral efficacy and cytotoxicity. This guide is designed to serve as a foundational resource to accelerate the discovery and development of the next generation of 1,4-naphthoquinone-based antiviral therapeutics.

Introduction: The 1,4-Naphthoquinone Core as a Versatile Antiviral Pharmacophore

1,4-Naphthoquinones are a class of organic compounds derived from naphthalene. This chemical moiety is found in numerous natural products, including the well-known vitamins K.[1] Many naturally occurring 1,4-naphthoquinones, such as juglone, lawsone, and plumbagin, have been used in traditional medicine for centuries and are now recognized for their significant biological properties.[2] The core structure, characterized by a naphthalene ring system with two ketone groups at the C1 and C4 positions, is a key determinant of their bioactivity.

The antiviral potential of 1,4-naphthoquinone derivatives is attributed to their ability to participate in redox cycling, generate reactive oxygen species (ROS), and interact with a multitude of biological macromolecules through various mechanisms.[3] These interactions can disrupt viral replication and interfere with host-cell pathways essential for viral propagation. The versatility of the 1,4-naphthoquinone scaffold allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide will explore the scientific underpinnings of their antiviral activity and provide the practical tools necessary to advance research in this promising field.

Mechanisms of Antiviral Action: A Multi-pronged Attack on Viral Replication

The antiviral activity of 1,4-naphthoquinone derivatives is not mediated by a single mechanism but rather through a complex interplay of interactions with both viral and host-cell targets. This multi-targeted approach is a significant advantage, as it can potentially circumvent the development of viral resistance. The primary mechanisms of action are detailed below.

Inhibition of Viral Enzymes

Many 1,4-naphthoquinone derivatives exert their antiviral effects by directly inhibiting key viral enzymes that are essential for the viral life cycle.

Viral proteases are crucial for processing viral polyproteins into functional mature proteins required for viral replication and assembly. Juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[4][5] Molecular docking studies suggest that these compounds can bind to the active site of the protease, preventing its function.[5]

Viral polymerases are responsible for replicating the viral genome. Certain 1,4-naphthoquinone derivatives have been shown to inhibit the activity of reverse transcriptase (RT), an enzyme essential for retroviruses like HIV. Similarly, their inhibitory effects on RNA-dependent RNA polymerase (RdRp) have been observed, which is critical for the replication of many RNA viruses, including the influenza virus.[4]

Diagram: Inhibition of Viral Enzymes by 1,4-Naphthoquinone Derivatives

Caption: 1,4-Naphthoquinone derivatives can directly inhibit key viral enzymes, thereby halting viral replication.

Disruption of Viral Entry and Replication Processes

Beyond direct enzyme inhibition, 1,4-naphthoquinones can interfere with other critical stages of the viral life cycle.

Some derivatives have been shown to prevent the initial stages of viral infection, namely the attachment of the virus to the host cell surface and its subsequent entry. For instance, the synthetic naphthoquinone 2-hydroxy-3-(2-thienyl)-1,4-naphthoquinone (AN-06) has demonstrated the ability to reduce the attachment and penetration of Herpes Simplex Virus Type 1 (HSV-1).[6]

Viruses are obligate intracellular parasites and rely heavily on host-cell machinery for their replication. 1,4-Naphthoquinone derivatives can modulate host-cell signaling pathways that are hijacked by viruses. A notable example is the inhibition of the Na+, K+ ATPase (NKA) enzyme.[2] Viral infection can increase NKA activity, and the addition of certain naphthoquinones can counteract this, thereby inhibiting viral replication.[6]

Diagram: Multi-faceted Disruption of the Viral Life Cycle

Caption: 1,4-Naphthoquinones can inhibit multiple stages of the viral life cycle, from entry to replication.

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The antiviral activity of 1,4-naphthoquinone derivatives is highly dependent on the nature and position of substituents on the naphthoquinone core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective antiviral agents.

Key observations from various studies indicate that:

-

Substituents at the C2 and C3 positions: The introduction of various groups at these positions significantly influences antiviral activity. For example, the presence of amino, thioether, or heterocyclic moieties can enhance potency.[2] The nature of the substituent can also affect the mechanism of action.

-

Hydroxyl and Methoxy Groups: The position of hydroxyl and methoxy groups on the benzene ring of the naphthoquinone scaffold plays a critical role. For instance, a hydroxyl group at the C5 position (as in juglone) is often associated with significant biological activity.

-

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, can modulate the electronic properties of the molecule and enhance its interaction with biological targets, often leading to increased antiviral activity.

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected 1,4-naphthoquinone derivatives against various viruses. The 50% cytotoxic concentration (CC50), 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the selectivity index (SI = CC50/EC50 or CC50/IC50) are provided where available. A higher SI value indicates greater selectivity of the compound for antiviral activity over cytotoxicity.

| Compound/Derivative | Virus | Cell Line | CC50 (µM) | EC50/IC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Juglone Derivatives | SARS-CoV-2 Mpro | - | - | 0.072 | - | [1] |

| Rhinacanthin-C | Cytomegalovirus (CMV) | - | - | 0.02 (µg/mL) | - | [1] |

| Rhinacanthin-D | Herpes Simplex Virus (HSV) | - | - | 0.22 (µg/mL) | - | [1] |

| 2-hydroxy-3-(2-thienyl)-1,4-naphthoquinone (AN-06) | HSV-1 | VERO | 760.1 | 39.12 | 19.4 | [7] |

| Aminomethylnaphthoquinone (n-butyl substituent) | HSV-1 | - | - | - | 1.52 | [8] |

| Aminomethylnaphthoquinone (benzyl substituent) | HSV-1 | - | - | - | 1.16 | [8] |

| 1,4-Naphthoquinone Sulfonamide Derivative (11a) | Chikungunya Virus (CHIKV) | VERO | >100 | - | >5 | |

| Pyran Naphthoquinone (9c) | Dengue Virus (DENV-2) | VERO | >25 | 0.31 | >80 |

Experimental Protocols for Antiviral Evaluation

The following section provides detailed, step-by-step protocols for the in vitro assessment of the antiviral activity and cytotoxicity of 1,4-naphthoquinone derivatives. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the reliability of the results.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells (e.g., VERO, MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,4-naphthoquinone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours (depending on the cell line and virus replication cycle) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of detergent reagent (e.g., acidified isopropanol or DMSO) to each well to solubilize the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the 50% cytotoxic concentration (CC50) using a dose-response curve.

Diagram: MTT Cytotoxicity Assay Workflow

Caption: A streamlined workflow for determining the cytotoxicity of test compounds using the MTT assay.

Plaque Reduction Assay

Principle: The plaque reduction assay is a standard method to quantify the infectivity of a virus and the efficacy of an antiviral compound. A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells. The reduction in the number of plaques in the presence of a compound indicates its antiviral activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.

-

Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add an overlay medium (e.g., containing 1% methylcellulose or agarose) containing various concentrations of the 1,4-naphthoquinone derivative.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the 50% effective concentration (EC50) from the dose-response curve.

Diagram: Plaque Reduction Assay Workflow

Caption: A step-by-step guide to performing a plaque reduction assay to determine antiviral efficacy.

Reverse Transcriptase (RT) Inhibition Assay

Principle: This assay is specific for retroviruses and measures the ability of a compound to inhibit the activity of the reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (including a labeled dNTP like ³H-dTTP), and the purified reverse transcriptase enzyme in an appropriate buffer.

-

Compound Addition: Add varying concentrations of the 1,4-naphthoquinone derivative to the reaction mixture. Include a known RT inhibitor as a positive control and a no-compound control.

-